Isocolumbine

Vue d'ensemble

Description

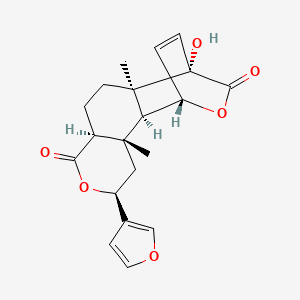

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is a naturally occurring diterpenoid lactone compound found in various plants, particularly in the Menispermaceae family. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecular formula of (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is C20H22O6, and it appears as white needle-like crystals that are soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Applications De Recherche Scientifique

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex diterpenoid compounds.

Biology: (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is studied for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: It has shown potential in treating various diseases due to its anti-inflammatory, antimicrobial, and anticancer properties.

Mécanisme D'action

Target of Action

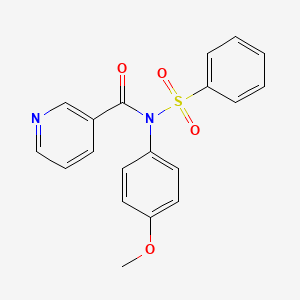

Isocolumbin, a diterpenoid isolated from Jateorhiza palmate Miers (Colombo root) , has been identified to interact with multiple proteins involved in the pathogenesis of diabetes and obesity . The primary targets include adiponectin , cholesteryl ester transfer protein , peroxisome proliferator-activated receptor-γ , pancreatic α-amylase , and α-glucosidase . These targets play crucial roles in metabolic processes, and their modulation can have significant effects on health.

Mode of Action

Isocolumbin interacts with its targets through binding, which can alter the function of these proteins . For instance, isocolumbin has been found to have a high binding affinity with α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate metabolism . By inhibiting these enzymes, isocolumbin could potentially manage postprandial hyperglycemia .

Biochemical Pathways

The interaction of isocolumbin with its targets affects various biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in postprandial glucose levels . This can be beneficial in the management of conditions like diabetes.

Result of Action

The molecular and cellular effects of isocolumbin’s action are largely dependent on its interaction with its targets. For instance, by inhibiting α-amylase and α-glucosidase, isocolumbin could potentially reduce postprandial glucose levels, which could be beneficial in managing diabetes .

Analyse Biochimique

Biochemical Properties

Isocolumbin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, Isocolumbin has been shown to interact with peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . The binding of Isocolumbin to PPAR-γ enhances its activity, leading to improved insulin sensitivity and reduced inflammation. Additionally, Isocolumbin inhibits the activity of pancreatic α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels .

Cellular Effects

Isocolumbin exerts various effects on different cell types and cellular processes. In adipocytes, Isocolumbin enhances the expression of adiponectin, a hormone that regulates glucose levels and fatty acid breakdown . This leads to improved insulin sensitivity and reduced adiposity. In hepatocytes, Isocolumbin modulates the expression of genes involved in lipid metabolism, thereby reducing hepatic steatosis . Furthermore, Isocolumbin influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of Isocolumbin involves its interaction with various biomolecules. Isocolumbin binds to PPAR-γ, leading to the activation of this nuclear receptor and subsequent transcription of target genes involved in glucose and lipid metabolism . Additionally, Isocolumbin inhibits the activity of pancreatic α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose . This dual mechanism of action contributes to the anti-diabetic effects of Isocolumbin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isocolumbin have been observed to change over time. Isocolumbin is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Isocolumbin maintains its efficacy in reducing blood glucose levels and improving insulin sensitivity in both in vitro and in vivo models

Dosage Effects in Animal Models

The effects of Isocolumbin vary with different dosages in animal models. At low to moderate doses, Isocolumbin has been shown to improve glucose tolerance and reduce adiposity without causing significant adverse effects . At high doses, Isocolumbin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of Isocolumbin while minimizing potential risks.

Metabolic Pathways

Isocolumbin is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It enhances the activity of PPAR-γ, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, Isocolumbin inhibits the activity of enzymes such as pancreatic α-amylase and α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose . These effects contribute to the overall metabolic benefits of Isocolumbin.

Transport and Distribution

Within cells and tissues, Isocolumbin is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Isocolumbin may accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects

Subcellular Localization

Isocolumbin exhibits specific subcellular localization patterns that influence its activity and function. It is known to localize in the nucleus, where it interacts with nuclear receptors such as PPAR-γ to regulate gene expression . Additionally, Isocolumbin may localize in the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism . The subcellular localization of Isocolumbin is likely influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the extraction of (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione from plant sources such as Tinospora cordifolia. The extraction process typically includes solvent extraction using methanol or ethanol, followed by purification through chromatographic techniques .

Industrial Production Methods

Industrial production of (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction using organic solvents like ethanol or methanol. The crude extract is further purified using techniques such as column chromatography to isolate (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione undergoes various chemical reactions, including:

Oxidation: (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione into reduced forms with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .

Comparaison Avec Des Composés Similaires

(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is structurally similar to other diterpenoid lactones such as columbin, jatrorrhizine, tinoside, and palmatine. (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione is unique due to its specific biological activities and molecular interactions. While columbin and jatrorrhizine also exhibit antimicrobial properties, (1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione has a broader spectrum of biological activities, including significant anti-inflammatory and anticancer effects .

List of Similar Compounds

- Columbin

- Jatrorrhizine

- Tinoside

- Palmatine

Propriétés

Numéro CAS |

471-54-5 |

|---|---|

Formule moléculaire |

C20H22O6 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

(1S,2R,3R,5R,8R,11S,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |

InChI |

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1 |

Clé InChI |

AALLCALQGXXWNA-VBFYFJBNSA-N |

SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |

SMILES isomérique |

C[C@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 |

SMILES canonique |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |

melting_point |

190 °C |

Description physique |

Solid |

Synonymes |

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone columbin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)

![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B1221161.png)

![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)

![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)

![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)

![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)